molecular formula C21H17ClN2O4S B2414908 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922036-40-6

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2414908
CAS RN: 922036-40-6
M. Wt: 428.89
InChI Key: LRIFHOCWCPAORN-UHFFFAOYSA-N
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Description

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) demonstrates the use of a related compound in the inhibition of human carbonic anhydrases. The compound, being a primary sulfonamide, exhibits strong inhibition of these enzymes, which are relevant for therapeutic applications (Sapegin et al., 2018).

2. Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) describe the synthesis of a zinc phthalocyanine compound substituted with a benzenesulfonamide derivative. This compound shows potential for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

3. Antimicrobial Activities

Sojitra et al. (2016) synthesized derivatives of benzenesulfonamide that displayed significant antimicrobial activities. These compounds were effective against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Sojitra et al., 2016).

4. Anticancer Activity

Research by Sławiński et al. (2012) involved synthesizing benzenesulfonamide derivatives with potential anticancer activity. These compounds showed remarkable activity against various human tumor cell lines, highlighting their potential in cancer therapy (Sławiński et al., 2012).

5. Synthesis of Novel Heterocyclic Systems

Ukhin et al. (2011) developed a process for synthesizing a new fused pentacyclic system involving benzenesulfonamide derivatives. This research contributes to the field of organic chemistry by providing new methods for constructing complex molecular structures (Ukhin et al., 2011).

properties

IUPAC Name

3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-13-6-8-20-18(10-13)24(2)21(25)17-12-15(7-9-19(17)28-20)23-29(26,27)16-5-3-4-14(22)11-16/h3-12,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIFHOCWCPAORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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